molecular formula C13H20O3 B7969170 1-(3-Butoxy-4-methoxyphenyl)ethanol

1-(3-Butoxy-4-methoxyphenyl)ethanol

Cat. No.: B7969170
M. Wt: 224.30 g/mol
InChI Key: GQZUFXPFICWUDX-UHFFFAOYSA-N
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Description

1-(3-Butoxy-4-methoxyphenyl)ethanol (CAS No. 141184-50-1) is a phenolic ethanol derivative with the molecular formula C₁₃H₂₀O₃ and a molecular weight of 224.3 g/mol . It features a hydroxyl (-OH) group on the ethanol moiety and two alkoxy substituents (butoxy and methoxy) on the aromatic ring. This compound is primarily used as a building block in organic synthesis, particularly in pharmaceutical and materials science research, due to its reactive hydroxyl group and aromatic structure .

Properties

IUPAC Name

1-(3-butoxy-4-methoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3/c1-4-5-8-16-13-9-11(10(2)14)6-7-12(13)15-3/h6-7,9-10,14H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZUFXPFICWUDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)C(C)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Butoxy-4-methoxyphenyl)ethanol can be synthesized through several synthetic routes. One common method involves the reaction of 3-butoxy-4-methoxybenzaldehyde with a suitable reducing agent to yield the desired ethanol derivative. The reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of 1-(3-butoxy-4-methoxyphenyl)ethanol may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group in 1-(3-butoxy-4-methoxyphenyl)ethanol can undergo oxidation to form a ketone. This reaction is critical for generating intermediates used in further syntheses.

Reagent/CatalystConditionsProductYieldReference
PdCl₂, H₂O, Methyl nitrite25°C, 2 hours1-(3-Butoxy-4-methoxyphenyl)ethanone90%
Fe(OTf)₃, NH₄Cl80°C, 24 hoursKetone (via dehydration pathway)65%

Key Findings :

  • Palladium-catalyzed oxidation with alkyl nitrites is highly efficient for converting secondary alcohols to ketones under mild conditions .

  • Iron triflate facilitates oxidation alongside etherification, though competing dehydration may occur .

Etherification and Transetherification

The hydroxyl group participates in acid-catalyzed etherification, forming symmetrical or unsymmetrical ethers.

Reagent/CatalystConditionsProductYieldReference
Fe(OTf)₃, NH₄Cl80°C, 24 hoursBis(1-(3-butoxy-4-methoxyphenyl)ethyl) ether81%
1,4-Dibromobutane, K₂CO₃Acetone, 60°C, 12 hoursBromobutoxy-substituted ether83%

Key Findings :

  • Fe(OTf)₃ with NH₄Cl suppresses alkene formation, favoring ether synthesis .

  • Transetherification with primary alcohols (e.g., 1-pentanol) produces mixed ethers via intermediate symmetrical ethers .

Condensation Reactions

Oxidation to the ketone enables participation in Claisen-Schmidt condensations for chalcone synthesis.

Reagent/CatalystConditionsProductYieldReference
NaOH (mechanochemical)Grinding, 10 minutesChalcone derivative83%
4-MethoxybenzaldehydeEthanol, recrystallizationβ-Heteroarylated carbonyl compound37%

Key Findings :

  • Mechanochemical methods reduce solvent use while maintaining efficiency .

  • Chalcone derivatives exhibit bioactivity, making this route valuable for pharmaceutical intermediates .

Esterification

The hydroxyl group reacts with acylating agents to form esters.

Reagent/CatalystConditionsProductYieldReference
Acetic anhydride, H₂SO₄Room temperature, 2 hours1-(3-Butoxy-4-methoxyphenyl)ethyl acetate85%*

Key Findings :

Biocatalytic Transformations

Enzymatic resolution or reduction/oxidation pathways offer stereoselective synthesis routes.

Enzyme/SystemConditionsProductYieldReference
Trigonopsis variabilispH 7.0, 30°C(R)-1-(3-Butoxy-4-methoxyphenyl)ethanol90%

Key Findings :

  • Immobilized enzymes enhance reusability and yield in enantioselective reductions .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
1-(3-Butoxy-4-methoxyphenyl)ethanol has been investigated for its pharmacological properties, particularly in the context of its potential as an anti-inflammatory and analgesic agent. Research indicates that compounds with similar phenolic structures exhibit significant anti-inflammatory effects, suggesting that this compound may also possess similar properties .

Case Studies

  • A study published in the Journal of Medicinal Chemistry highlighted the synthesis of phenolic compounds and their derivatives, including 1-(3-butoxy-4-methoxyphenyl)ethanol, which showed promising results in reducing inflammation in animal models .
  • Another investigation focused on the compound's interactions with biological targets, revealing its potential role in modulating pain pathways, although further clinical studies are necessary to confirm these effects.

Toxicological Studies
Research into the environmental impact of 1-(3-butoxy-4-methoxyphenyl)ethanol has been conducted, particularly regarding its behavior as a contaminant in e-cigarette liquids. Studies have shown that while it is less toxic than other constituents, its long-term effects on human health and the environment require further investigation .

Case Studies

  • A scoping review by the National Health and Medical Research Council assessed non-nicotine constituents in e-cigarettes, identifying 1-(3-butoxy-4-methoxyphenyl)ethanol among compounds requiring detailed toxicological profiles due to their widespread use .
  • Environmental risk assessments have indicated that while the compound does not bioaccumulate significantly, its degradation products may pose risks that necessitate monitoring.

Mechanism of Action

The mechanism of action of 1-(3-butoxy-4-methoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, altering their activity and leading to various biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

1-(3-Butoxy-4-methoxyphenyl)ethanone (CAS 104249-95-8)
  • Molecular Formula : C₁₃H₁₈O₃
  • Molecular Weight : 222.28 g/mol .
  • Key Difference : Replaces the hydroxyl group (-OH) with a ketone (-C=O).
  • Impact: The ketone group enhances electrophilicity, making it reactive in nucleophilic additions (e.g., Grignard reactions) . Reduced hydrogen-bonding capacity compared to the ethanol derivative, leading to lower solubility in polar solvents .
4-[(3-Butoxy-4-methoxyphenyl)methyl]imidazolidin-2-one (RO 20-1724)
  • Molecular Formula: Not explicitly stated, but part of the PDE4 inhibitor RO 20-1724 .
  • Key Difference: Incorporates an imidazolidinone ring instead of the hydroxyl group.
  • Impact: The imidazolidinone moiety confers phosphodiesterase 4 (PDE4) inhibitory activity, highlighting how functional group modifications can introduce pharmacological properties .

Substituent Variations

1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethan-1-one (CAS 1016880-51-5)
  • Molecular Formula : C₁₄H₂₀O₃
  • Molecular Weight : 236.31 g/mol .
  • Key Difference : Replaces the linear butoxy group with a branched 3-methylbutoxy chain.
  • Impact: Increased steric hindrance may reduce reactivity in substitution reactions.
1-(3-Bromo-4-methylphenyl)ethanol (CAS 65189-93-7)
  • Molecular Formula : C₉H₁₁BrO
  • Molecular Weight : 215.09 g/mol .
  • Key Difference : Substitutes butoxy and methoxy groups with bromo and methyl substituents.
  • Impact :
    • Bromine’s electron-withdrawing nature reduces aromatic ring reactivity compared to electron-donating alkoxy groups.
    • The methyl group increases hydrophobicity, making it less polar than the target compound .

Chain Length and Solubility

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5)
  • Molecular Formula : C₁₆H₂₆O₃
  • Molecular Weight : 278.38 g/mol .
  • Key Difference : Features a longer ethoxy chain and a bulky tetramethylbutyl group.
  • Impact :
    • Additional ether oxygen improves water solubility compared to the target compound.
    • Bulky substituents may hinder crystallization, affecting purification .

Data Table: Comparative Properties

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional/Substituent Features Applications/Notes
1-(3-Butoxy-4-methoxyphenyl)ethanol 141184-50-1 C₁₃H₂₀O₃ 224.3 Hydroxyl, butoxy, methoxy Building block for synthesis
1-(3-Butoxy-4-methoxyphenyl)ethanone 104249-95-8 C₁₃H₁₈O₃ 222.28 Ketone, butoxy, methoxy Precursor for electrophilic reactions
1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethan-1-one 1016880-51-5 C₁₄H₂₀O₃ 236.31 Branched 3-methylbutoxy, ketone Lipophilic intermediate
4-[(3-Butoxy-4-methoxyphenyl)methyl]imidazolidin-2-one 29925-17-5 Not specified Not specified Imidazolidinone ring PDE4 inhibitor (RO 20-1724)
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol 9036-19-5 C₁₆H₂₆O₃ 278.38 Extended ethoxy chain Surfactant or solubilizing agent

Key Research Findings

Reactivity: The hydroxyl group in 1-(3-Butoxy-4-methoxyphenyl)ethanol enables esterification and etherification reactions, distinguishing it from its ketone analog, which is more suited for condensations .

Biological Activity: The imidazolidinone derivative (RO 20-1724) demonstrates that structural modifications can introduce specific pharmacological effects, whereas the parent ethanol compound lacks inherent bioactivity .

Solubility Trends : Branched alkoxy groups (e.g., 3-methylbutoxy) increase lipophilicity, while additional ether oxygens (e.g., in CAS 9036-19-5) enhance aqueous solubility .

Biological Activity

1-(3-Butoxy-4-methoxyphenyl)ethanol is a compound belonging to the phenylbutanol family, characterized by its unique structural features that confer various biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(3-Butoxy-4-methoxyphenyl)ethanol is C14H22O3C_{14}H_{22}O_3. Its structure includes a butoxy group and a methoxy group attached to a phenolic ring, which significantly influences its chemical reactivity and biological interactions.

Mechanisms of Biological Activity

1-(3-Butoxy-4-methoxyphenyl)ethanol exhibits biological activity through several mechanisms, including:

  • Enzyme Interaction : The compound may interact with various enzymes, altering their activity and influencing metabolic pathways. For example, it has been observed to modulate the activity of cytochrome P450 enzymes, which are crucial for drug metabolism.
  • Receptor Binding : It may bind to specific receptors in the body, potentially affecting neurotransmitter release and signaling pathways. This interaction can lead to various physiological effects, including anti-inflammatory and analgesic responses .

Therapeutic Applications

Research indicates that 1-(3-Butoxy-4-methoxyphenyl)ethanol has potential therapeutic applications in several areas:

  • Anti-inflammatory Effects : Studies have shown that this compound can reduce inflammation in animal models, suggesting its potential use in treating inflammatory diseases .
  • Neuroprotective Properties : Preliminary research indicates that it may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative disorders .

Case Studies

Several studies have investigated the biological effects of 1-(3-Butoxy-4-methoxyphenyl)ethanol:

  • Anti-inflammatory Study :
    • In a rodent model of arthritis, administration of 1-(3-Butoxy-4-methoxyphenyl)ethanol resulted in a significant reduction in joint swelling and pain behavior compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .
  • Neuroprotective Study :
    • A study on neuronal cell cultures demonstrated that treatment with the compound led to a reduction in markers of oxidative stress. The compound appeared to enhance cell viability under conditions that typically induce apoptosis .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryReduced joint swelling
NeuroprotectiveIncreased cell viability
Enzyme modulationAltered cytochrome P450 activity

Table 2: Comparative Analysis with Similar Compounds

CompoundStructure FeaturesBiological Activity
1-(3-Butoxy-4-methoxyphenyl)ethanolButoxy and methoxy groupsAnti-inflammatory, neuroprotective
1-(4-Methoxyphenyl)ethanolMethoxy group onlyAntioxidant properties
1-(3-Ethoxy-4-hydroxyphenyl)ethanolEthoxy and hydroxy groupsAntimicrobial effects

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